MCPA-sodium

Descripción general

Descripción

Ácido 2-metil-4-clorofenoxiacético: es un herbicida fenóxico ampliamente utilizado, introducido en 1945. Controla selectivamente las malezas de hoja ancha en pastos y cultivos de cereales. El compuesto actúa como una auxina, que son hormonas del crecimiento que existen naturalmente en las plantas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido 2-metil-4-clorofenoxiacético se sintetiza a partir del fenol correspondiente, exponiéndolo al ácido cloroacético y a una base diluida en una reacción de sustitución directa: [ \text{2-metil-4-clorofenol} + \text{ClCH}2\text{CO}_2\text{H} + \text{base} \rightarrow \text{Ácido 2-metil-4-clorofenoxiacético} + \text{base} \cdot \text{HCl} ]

Métodos de producción industrial: La producción industrial del ácido 2-metil-4-clorofenoxiacético implica la misma ruta sintética pero a mayor escala, asegurando que las condiciones de reacción se optimicen para obtener el máximo rendimiento y pureza {_svg_2}.

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido 2-metil-4-clorofenoxiacético experimenta diversas reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas.

Reducción: Puede reducirse para formar diferentes derivados.

Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en el grupo cloro.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se pueden utilizar agentes reductores como el hidruro de litio y aluminio.

Sustitución: Los reactivos como el hidróxido de sodio y otras bases se utilizan comúnmente.

Principales productos formados:

Oxidación: Derivados oxidados del ácido 2-metil-4-clorofenoxiacético.

Reducción: Formas reducidas del compuesto.

Sustitución: Derivados sustituidos donde el grupo cloro es reemplazado por otros grupos funcionales.

Aplicaciones en investigación científica

El ácido 2-metil-4-clorofenoxiacético tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la acción y la degradación de los herbicidas.

Biología: Se ha investigado por sus efectos sobre el crecimiento y desarrollo de las plantas.

Medicina: Se ha explorado su posible uso terapéutico debido a sus propiedades auxínicas.

Industria: Ampliamente utilizado en la agricultura para el control de malezas en cultivos de cereales y pastos

Aplicaciones Científicas De Investigación

2-Methyl-4-chlorophenoxyacetic acid has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studying herbicide action and degradation.

Biology: Investigated for its effects on plant growth and development.

Medicine: Explored for potential therapeutic uses due to its auxin-like properties.

Industry: Widely used in agriculture for weed control in cereal crops and pastures

Mecanismo De Acción

El ácido 2-metil-4-clorofenoxiacético actúa imitando la acción de la hormona de crecimiento vegetal auxina. Se absorbe a través de las hojas y se transloca a los meristemos de la planta, donde interfiere con la síntesis de proteínas, la división celular y el crecimiento, lo que lleva a un crecimiento descontrolado y, finalmente, a la muerte en las plantas susceptibles .

Comparación Con Compuestos Similares

Compuestos similares:

Ácido 2,4-diclorofenoxiacético (2,4-D): Otro herbicida fenóxico ampliamente utilizado con propiedades similares.

Ácido 1-naftalenacético: Una auxina sintética utilizada en la regulación del crecimiento de las plantas.

Comparación:

Ácido 2-metil-4-clorofenoxiacético vs. Ácido 2,4-diclorofenoxiacético: Ambos compuestos actúan como auxinas y se utilizan para el control de malezas. El ácido 2-metil-4-clorofenoxiacético es más selectivo para las malezas de hoja ancha.

Ácido 2-metil-4-clorofenoxiacético vs. Ácido 1-naftalenacético: Si bien ambos son auxinas, el ácido 1-naftalenacético se utiliza principalmente para la regulación del crecimiento de las plantas en lugar del control de malezas

Propiedades

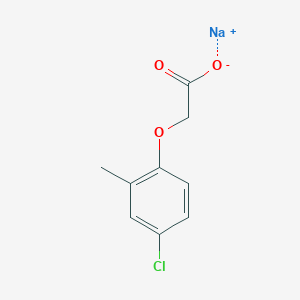

Número CAS |

3653-48-3 |

|---|---|

Fórmula molecular |

C9H9ClNaO3 |

Peso molecular |

223.61 g/mol |

Nombre IUPAC |

2-(4-chloro-2-methylphenoxy)acetic acid |

InChI |

InChI=1S/C9H9ClO3.Na/c1-6-4-7(10)2-3-8(6)13-5-9(11)12;/h2-4H,5H2,1H3,(H,11,12); |

Clave InChI |

PMNFTMSSBYQNTK-UHFFFAOYSA-N |

Impurezas |

The technical grade might contain 3-40% 6-chloro-2-methylphenoxyacetic acid. The hormone-type herbicide, commercial grade contains 4% of 4-chloro-o-cresol. |

SMILES |

CC1=C(C=CC(=C1)Cl)OCC(=O)[O-].[Na+] |

SMILES isomérico |

CC1=C(C=CC(=C1)Cl)OCC(=O)[O-].[Na+] |

SMILES canónico |

CC1=C(C=CC(=C1)Cl)OCC(=O)O.[Na] |

Color/Form |

White to light brown solid flakes, crystal powder or liquid. Plates from benzene or toluene White crystalline solid (pure compd) Colorless crystalline solid (pure) |

Densidad |

1.56 @ 25 °C/15.5 °C Relative density (water = 1): 1.3 |

melting_point |

118-119 °C Melting point: 115-117 °C /technical grade MCPA/ 113-119 °C |

Key on ui other cas no. |

3653-48-3 |

Descripción física |

White solid; [Hawley] Slightly beige solid; [MSDSonline] WHITE CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR. |

Pictogramas |

Irritant; Environmental Hazard |

Solubilidad |

Solubility: in water 270 g/l, methanol 340 g/l, benzene 1 g/l /2-Methyl-4-chlorophenoxyacetic acid sodium salt/ INSOL IN CARBON DISULFIDE; SOLUBILITY (G/100 ML): ETHER 77, ETHANOL 153, N-HEPTANE 0.5, TOLUENE 6.2, XYLENE 4.9 SOL IN CARBON TETRACHLORIDE Free acid insol in water but sodium and amine salts are soluble Sol in benzene For more Solubility (Complete) data for 2-METHYL-4-CHLOROPHENOXYACETIC ACID (6 total), please visit the HSDB record page. Solubility in water: none |

Sinónimos |

4-Chloro-2-methylphenoxyacetic acid sodium salt, Methoxon, Sodium MCPA, Sodium (2-methyl-4-chlorophenoxy)acetate |

Presión de vapor |

0.0000059 [mmHg] 5.90X10-6 mm Hg Vapor pressure, Pa at 20 °C: (negligible) |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does MCPA-sodium affect plant growth?

A1: this compound is a synthetic auxin, mimicking the plant hormone auxin. It disrupts normal plant growth, leading to uncontrolled cell division and elongation, ultimately causing plant death. []

Q2: What are the visible symptoms of this compound exposure in plants?

A2: Typical symptoms include epinasty (downward leaf curling), leaf rolling and blistering, stem and petiole proliferation, root modification, and ultimately plant death. The severity varies depending on the plant species, dose, and application method. [, , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula is C9H8ClO3Na, and the molecular weight is 214.59 g/mol.

Q4: Does the presence of calcium chloride in spray carriers affect this compound's efficacy?

A4: Yes, calcium chloride antagonizes the toxicity of this compound. This antagonism can be overcome by adding ammonium sulfate or ammonium nitrate to the spray carrier. []

Q5: How does the chemical structure of this compound relate to its herbicidal activity?

A5: The phenoxyacetic acid structure of this compound is crucial for its auxin-like activity. Modifications to this structure can significantly impact its potency and selectivity. For instance, replacing the chlorine atom with other halogens or modifying the side chain can alter its herbicidal properties. [, ]

Q6: Are there specific formulation strategies for this compound?

A6: this compound is available in various formulations, including wettable powders, water-dispersible granules, suspensions, suspoemulsions, aqueous emulsions, and microemulsions. The choice of formulation depends on the desired application method and the target weed species. []

Q7: Has this compound been tested for safety and efficacy in field trials?

A7: Yes, numerous field trials have demonstrated the effectiveness of this compound in controlling broadleaf weeds in various crops, including wheat, oats, rice, sugarcane, and potato. [, , , , , , , , ]

Q8: Can resistance to other herbicides confer cross-resistance to this compound?

A9: Resistance mechanisms, such as target-site mutations, can confer cross-resistance to herbicides with similar modes of action. For instance, a smallflower umbrella sedge population resistant to bensulfuron-methyl (ALS inhibitor) exhibited cross-resistance to other ALS inhibitors but remained susceptible to this compound. []

Q9: How is this compound quantified in environmental samples?

A11: High-performance liquid chromatography (HPLC) is a commonly used technique for quantifying this compound residues in soil, water, and plant tissues. [, , ]

Q10: What happens to this compound in the environment after application?

A12: this compound can be degraded in the environment through various processes, including microbial degradation, photodegradation, and hydrolysis. The degradation rate depends on factors like soil type, pH, temperature, and microbial activity. [, ]

Q11: Are there alternative weed control methods or herbicides to this compound?

A13: Alternative weed control strategies include cultural practices (crop rotation, cover cropping), mechanical methods (tillage, mowing), and the use of other herbicide classes with different modes of action. The choice of the most suitable method depends on various factors, including the specific weed spectrum, crop, environmental considerations, and cost-effectiveness. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.